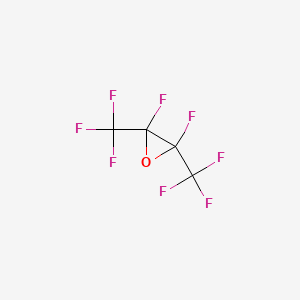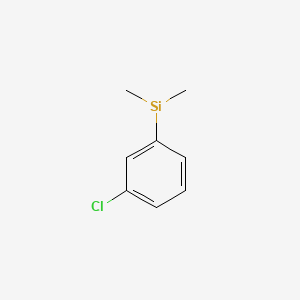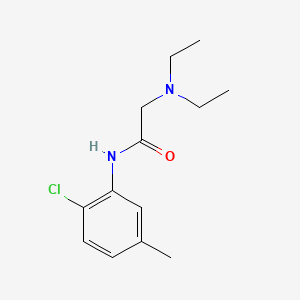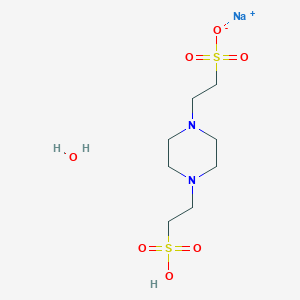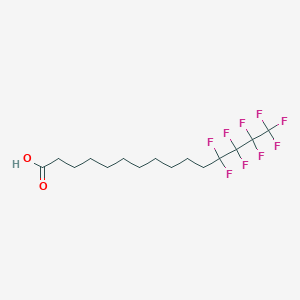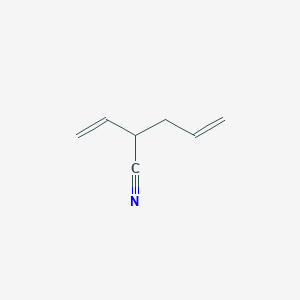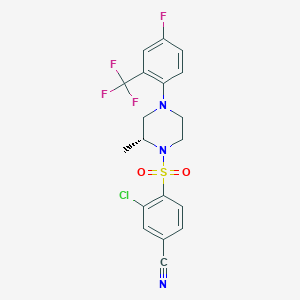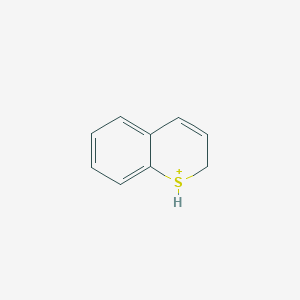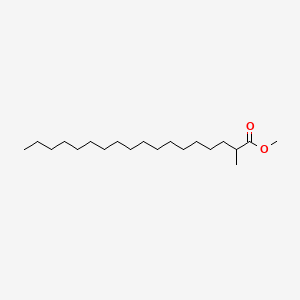
Methyl 2-methylstearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methylstearate is an organic compound with the molecular formula C20H40O2. It is a type of fatty acid methyl ester derived from 2-methylstearic acid. This compound is used in various industrial applications, including as a lubricant, surfactant, and in the production of biodegradable polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-methylstearate can be synthesized through the esterification of 2-methylstearic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methylstearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-methylstearate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a model compound in lipidomics.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and as a lubricant in various mechanical applications.
Mécanisme D'action
The mechanism of action of methyl 2-methylstearate involves its interaction with lipid membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be metabolized by enzymes such as esterases, leading to the release of 2-methylstearic acid and methanol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl stearate: Similar in structure but lacks the methyl group at the 2-position.
Methyl oleate: Contains a double bond in the fatty acid chain.
Methyl palmitate: Has a shorter carbon chain compared to methyl 2-methylstearate.
Uniqueness
This compound is unique due to the presence of the methyl group at the 2-position, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This structural difference can also affect its interaction with biological systems and its suitability for specific applications.
Propriétés
Numéro CAS |
2490-22-4 |
|---|---|
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
methyl 2-methyloctadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22-3/h19H,4-18H2,1-3H3 |
Clé InChI |
OVWHQBWRKHEQPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


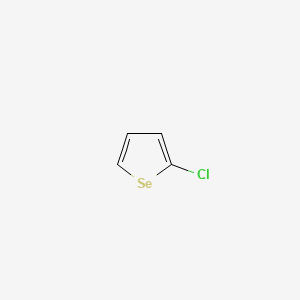
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)

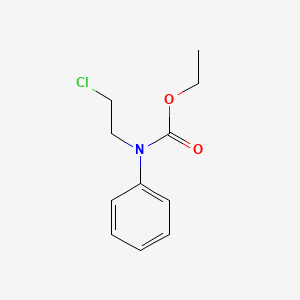
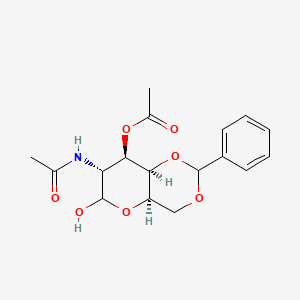
![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)
